REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].[F:6][C:7]([F:15])([F:14])[C:8]1([C:11](O)=[O:12])[CH2:10][CH2:9]1.C(Cl)CCl.O.OC1C2N=NNC=2C=CC=1.CN1CCOCC1>C(Cl)Cl.C(OCC)(=O)C>[CH3:5][O:4][N:3]([CH3:2])[C:11]([C:8]1([C:7]([F:15])([F:14])[F:6])[CH2:10][CH2:9]1)=[O:12] |f:0.1,4.5|
|
Name
|
N,O-Dimethylhydroxylamine hydrochloride
|
Quantity
|
7.17 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
FC(C1(CC1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
hydroxybenzotriazole hydrate
|
Quantity
|
12.28 g
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
36.7 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed successively with 2 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1(CC1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |